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molecular formula C16H10ClFN2O2 B8621688 Methyl 3-chloro-2-(4-fluorophenyl)quinoxaline-6-carboxylate

Methyl 3-chloro-2-(4-fluorophenyl)quinoxaline-6-carboxylate

Cat. No. B8621688
M. Wt: 316.71 g/mol
InChI Key: YCXHJLWCLJCZTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09193693B2

Procedure details

Into a 100-mL round-bottom flask, was placed methyl 2-(4-fluorophenyl)-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate (1.2 g, 4.00 mmol, 1.00 equiv), POCl3 (12.2 g, 80.26 mmol, 20.00 equiv), N,N-dimethylbenzenamine (4.9 g, 40.50 mmol, 10.00 equiv). The resulting solution was stirred for overnight at 110° C. in an oil bath. The resulting mixture was concentrated under vacuum and diluted with 50 mL of water. The pH value of the aqueous solution was adjusted to 7 with sodium bicarbonate (4 mol/L). The resulting mixture was concentrated under vacuum and purified by silica gel chromatography with ethyl acetate/petroleum ether (1:40).
Name
Quantity
12.2 g
Type
reactant
Reaction Step Two
Quantity
4.9 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[C:17](=O)[NH:16][C:15]3[C:10](=[CH:11][CH:12]=[C:13]([C:19]([O:21][CH3:22])=[O:20])[CH:14]=3)[NH:9]2)=[CH:4][CH:3]=1.O=P(Cl)(Cl)[Cl:25].CN(C)C1C=CC=CC=1>>[Cl:25][C:17]1[C:8]([C:5]2[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=2)=[N:9][C:10]2[C:15]([N:16]=1)=[CH:14][C:13]([C:19]([O:21][CH3:22])=[O:20])=[CH:12][CH:11]=2

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C1NC2=CC=C(C=C2NC1=O)C(=O)OC
Step Two
Name
Quantity
12.2 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
Quantity
4.9 g
Type
reactant
Smiles
CN(C1=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for overnight at 110° C. in an oil bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100-mL round-bottom flask, was placed
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under vacuum
ADDITION
Type
ADDITION
Details
diluted with 50 mL of water
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography with ethyl acetate/petroleum ether (1:40)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC=1C(=NC2=CC=C(C=C2N1)C(=O)OC)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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